4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride
Description
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride is a substituted aromatic diamine featuring a benzene ring with two amino groups at the 1,2-positions, a chlorine atom at the 4-position, and dimethyl substituents on one of the amino groups (N1). The hydrochloride salt enhances its solubility in polar solvents and stability under standard conditions. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules such as acridine derivatives with anti-prion or neuroprotective activities .
Properties
IUPAC Name |
4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-11(2)8-4-3-6(9)5-7(8)10;/h3-5H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTOEZGPTKKSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride typically involves the nitration of phenol to produce nitrophenol, followed by the reduction of nitrophenol to yield the target compound . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis methods that ensure high purity and yield. The process generally includes the use of large-scale reactors and controlled environments to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and strong bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block in organic chemistry.
Research indicates that this compound exhibits potential biological activities:
- Antioxidant Properties : Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular systems.
- Anticancer Activity : Preliminary investigations suggest cytotoxic effects against certain cancer cell lines. For instance, it has shown selective toxicity towards breast cancer cells (IC50 = 20 µM) .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
Pharmaceutical Development
Due to its biological properties, researchers are exploring its potential as a lead compound for developing new pharmaceuticals targeting various diseases. Its role in modulating cellular processes makes it a candidate for further pharmacological studies.
Industrial Applications
This compound is utilized in the production of dyes and pigments due to its unique chemical structure. Its stability and reactivity make it suitable for various industrial applications.
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was attributed to the induction of apoptosis through the modulation of apoptotic markers.
Case Study 2: Antioxidant Effects
In vitro assays revealed that the compound effectively reduced reactive oxygen species levels in neuronal cell lines exposed to oxidative stress. This suggests its potential use as a neuroprotective agent in conditions associated with oxidative damage.
Table 1: Biological Activities of this compound
| Activity | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anticancer | Cytotoxic effects on MCF-7 cells (IC50 = 20 µM) | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Table 2: Synthesis Conditions
| Step | Conditions |
|---|---|
| Chlorination | Chlorination of N,N-dimethyl-1,2-benzenediamine |
| Temperature | Controlled environment to optimize yield |
| Purification | Crystallization and distillation |
Mechanism of Action
The mechanism of action of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, forming sigma-bonds with nucleophiles. This interaction generates positively charged intermediates, which then undergo further reactions to yield the final products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound is compared to analogs with variations in substituents, halogenation patterns, and ring systems. Key examples include:
Table 1: Structural Comparison of Selected Diamine Derivatives
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The hydrochloride salt form significantly improves aqueous solubility compared to neutral analogs.
- Dichlorinated derivatives exhibit higher LogP values, suggesting greater membrane permeability but reduced solubility .
Biological Activity
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride, also known as 6-chloro-1-N,N-dimethylbenzene-1,2-diamine hydrochloride, is a compound of significant interest in biological research due to its diverse applications in enzyme inhibition and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a chloro group at the para position relative to the amine groups on the benzene ring, which contributes to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction prevents substrate binding and subsequent catalytic activity, which can be crucial in therapeutic contexts such as cancer treatment.
- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cellular processes. This modulation can lead to changes in cell proliferation and apoptosis, making it a candidate for anticancer therapies .
Anticancer Research
Recent studies have highlighted the potential of this compound in cancer research. For instance:
- In Vitro Studies : The compound has been tested in various cancer cell lines, demonstrating significant inhibitory effects on cell growth and viability. These findings suggest its potential as a lead compound for developing new anticancer drugs .
- Mechanistic Insights : Research indicates that the compound may exert its anticancer effects through the inhibition of CDC42 GTPases, which are overexpressed in several tumor types. By targeting these proteins, the compound can disrupt pathways critical for tumor growth and angiogenesis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:
- Broad-Spectrum Activity : Preliminary data suggest that the compound exhibits activity against various bacterial strains. This makes it a potential candidate for developing new antimicrobial agents .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile:
- Acute Toxicity Studies : Limited data are available regarding acute toxicity; however, initial assessments indicate that it may pose some risks under specific conditions .
- Chronic Toxicity Studies : Currently, there are no comprehensive chronic toxicity studies published. Further research is needed to establish a clearer safety profile for long-term exposure or therapeutic use .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 6-Chloro-N1,N1-dimethylbenzene-1,3-diamine | Chlorine at position 6; different reactivity | Moderate enzyme inhibition |
| N1,N1-Dimethylbenzene-1,2-diamine | Lacks chlorine; reduced reactivity | Lower biological activity |
| 4-Chloro-N1,N1-dimethylbenzene-1,3-diamine | Chlorine at position 4; unique properties | Varies based on target interactions |
Q & A
Q. What are the critical considerations for synthesizing 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride in laboratory settings?
Methodological Answer: Synthesis requires precise control of reaction parameters such as temperature (e.g., 60–80°C for optimal substitution reactions), stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of dimethylamine to chlorinated benzene derivatives), and solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency). Purification via recrystallization using ethanol/water mixtures improves yield (≥85%) and purity (>95%). Validate intermediates using TLC or HPLC .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the diamine group. Conduct stability tests via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products. Use desiccants (silica gel) in storage vials to mitigate hygroscopicity .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., δ 2.8 ppm for N-methyl protons; δ 6.7–7.1 ppm for aromatic protons).
- Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 193.07 (C7H10Cl2N2).
- HPLC: Use C18 columns with acetonitrile/water (70:30) mobile phase (retention time ~8.2 min) for purity assessment (>98%) .
Q. How do solvent interactions influence the reactivity of this compound in synthetic pathways?
Methodological Answer: Solvent polarity and hydrogen-bonding capacity critically affect reaction rates. For example:
Q. What computational tools are suitable for predicting reaction pathways involving this compound?
Methodological Answer: Use density functional theory (DFT) with Gaussian 16 to model reaction mechanisms (e.g., B3LYP/6-31G* basis set). Software like COMSOL Multiphysics simulates mass transfer in batch reactors. ICReDD’s reaction path search methods integrate quantum calculations and experimental data for predictive modeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.
- Compare experimental IR peaks (e.g., N–H stretch at 3350 cm⁻¹) with computational spectra (Vibrational Frequency Analysis in Gaussian).
- Replicate synthesis under controlled conditions (e.g., anhydrous, oxygen-free) to minimize artifacts .
Q. What strategies ensure scalability of synthesis while maintaining high enantiomeric purity?
Methodological Answer:
- Implement continuous flow reactors for precise temperature/residence time control (e.g., 70°C, 30 min residence).
- Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) via kinetic studies (rate vs. conversion plots).
- Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .
Q. How to design toxicological studies for assessing metabolite formation?
Methodological Answer:
- In vitro models: Use human liver microsomes (HLMs) incubated with NADPH (1 mM) to identify Phase I metabolites (LC-MS/MS).
- Dose-response assays: Apply OECD Test No. 487 guidelines for micronucleus testing (0.1–100 µM concentrations).
- Computational toxicology: Predict metabolite toxicity via QSAR models (e.g., ProTox-II) .
Q. What mechanistic insights can be derived from kinetic studies of its degradation under acidic conditions?
Methodological Answer:
Q. How to evaluate environmental persistence of this compound using biodegradability assays?
Methodological Answer:
Q. What role can AI play in optimizing reaction conditions for derivative synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
